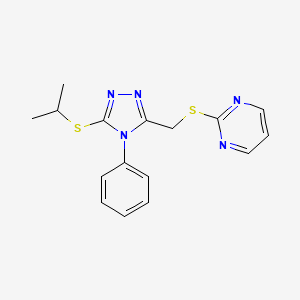

2-(((5-(异丙基硫)-4-苯基-4H-1,2,4-三唑-3-基)甲基)硫)嘧啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

- The pyrimidine ring can be introduced through nucleophilic substitution reactions involving halogenated pyrimidine derivatives.

- Reaction conditions: These reactions often require the use of strong bases and elevated temperatures.

Functionalization with Sulfur-Containing Groups:

- The final step involves the introduction of sulfur-containing groups through nucleophilic substitution or addition reactions.

- Reaction conditions: These reactions may require the use of thiols or thiolating agents under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce costs.

Types of Reactions:

-

Oxidation:

- The sulfur atoms in the compound can undergo oxidation reactions to form sulfoxides or sulfones.

- Common reagents: Hydrogen peroxide, m-chloroperbenzoic acid.

- Major products: Sulfoxides, sulfones.

-

Reduction:

- The triazole and pyrimidine rings can undergo reduction reactions under specific conditions.

- Common reagents: Sodium borohydride, lithium aluminum hydride.

- Major products: Reduced triazole and pyrimidine derivatives.

-

Substitution:

- The compound can undergo nucleophilic substitution reactions at the sulfur atoms or the aromatic rings.

- Common reagents: Halogenated compounds, nucleophiles such as amines or thiols.

- Major products: Substituted derivatives with various functional groups.

Chemistry:

- The compound can be used as a building block for the synthesis of more complex molecules.

- It can serve as a ligand in coordination chemistry due to the presence of nitrogen and sulfur atoms.

Biology:

- Potential applications in drug discovery as a scaffold for designing new pharmaceuticals.

- May exhibit antimicrobial, antifungal, or anticancer properties due to its unique structure.

Medicine:

- Research into its potential as a therapeutic agent for various diseases.

- Investigation of its pharmacokinetic and pharmacodynamic properties.

Industry:

- Use in the development of new materials with specific properties such as conductivity or catalytic activity.

- Potential applications in agrochemicals as a pesticide or herbicide.

科学研究应用

铃木-宫浦偶联反应应用

铃木-宫浦 (SM) 偶联反应是一种强大的过渡金属催化的碳-碳键形成反应。 由于其温和的反应条件和与各种官能团的兼容性,它已被广泛应用 。一类在 SM 偶联中起着至关重要作用的有机硼试剂是基于硼的化合物。其中,所讨论的化合物“2-(((5-(异丙基硫)-4-苯基-4H-1,2,4-三唑-3-基)甲基)硫)嘧啶”可用作 SM 偶联反应的有机硼试剂。

铃木-宫浦偶联反应机理:SM 偶联反应涉及两个关键步骤:氧化加成和转金属化。钯催化剂通过氧化加成促进新的 Pd-C 键的形成,其中亲电有机基团参与反应。相反,转金属化发生在亲核有机基团上,这些基团从硼转移到钯。 硼试剂作为这些亲核基团的来源 .

新型硫杂环

除了在 SM 偶联中的作用外,“2-(((5-(异丙基硫)-4-苯基-4H-1,2,4-三唑-3-基)甲基)硫)嘧啶”已被研究作为一种新型的手性稠合双环硫杂环。该化合物具有 γ-内酯和 1,4-二噻戊环部分,这些部分来自反式硫化反应。 其独特的结构可能在材料科学、催化或生物有机化学领域找到应用 .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(((5-(isopropylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine typically involves multi-step reactions starting from readily available precursors

-

Formation of Triazole Ring:

- The triazole ring can be synthesized via a [3+2] cycloaddition reaction between an azide and an alkyne.

- Reaction conditions: Typically, this reaction is carried out in the presence of a copper(I) catalyst under mild conditions.

作用机制

The mechanism of action of 2-(((5-(isopropylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The presence of the triazole and pyrimidine rings suggests that it may interact with nucleic acids or proteins, potentially inhibiting their function or altering their activity. Further research is needed to elucidate the exact molecular pathways involved.

相似化合物的比较

- 2-thioxopyrimidine derivatives

- 4-phenyl-1,2,4-triazole derivatives

- Pyrimidine-thioether compounds

Comparison:

- The unique combination of the triazole and pyrimidine rings in 2-(((5-(isopropylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine sets it apart from other similar compounds.

- The presence of sulfur atoms in both the triazole and pyrimidine rings may confer unique chemical reactivity and biological activity.

- Compared to other pyrimidine or triazole derivatives, this compound may exhibit enhanced stability or solubility due to its specific structural features.

生物活性

The compound 2-(((5-(isopropylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine is a derivative of the triazole and pyrimidine classes, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action based on recent research findings.

Chemical Structure and Properties

The molecular formula for the compound is C15H18N4S2, with a molecular weight of approximately 342.46 g/mol. The structural components include a pyrimidine ring linked to a triazole moiety through a thioether bond, which is crucial for its biological interactions.

Antimicrobial Activity

Research indicates that compounds containing the triazole structure exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown activity against various bacterial strains and fungi. A study demonstrated that triazole-thione derivatives can inhibit the growth of pathogenic bacteria with varying degrees of effectiveness, highlighting their potential as antimicrobial agents .

Anticancer Properties

Triazole derivatives have been extensively studied for their anticancer properties. A related compound was found to exhibit cytotoxic effects against several cancer cell lines, including breast and colon cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation . Specific IC50 values have been reported for related compounds, suggesting that modifications in the side chains can enhance efficacy against different cancer types.

Anti-inflammatory Effects

The anti-inflammatory potential of triazole derivatives has also been documented. Compounds similar to 2-(((5-(isopropylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine have been shown to inhibit leukotriene synthesis by acting as FLAP antagonists. This action can significantly reduce inflammation in various models .

The biological activity of this compound is largely attributed to its ability to interact with specific biological targets:

- Inhibition of Enzymatic Activity : The triazole ring can coordinate with metal ions in active sites of enzymes, inhibiting their function.

- Receptor Modulation : Similar compounds have been identified as modulators of various receptors involved in inflammatory pathways, suggesting that this compound may influence receptor activity through structural analogies .

- Cell Cycle Arrest : Some studies indicate that triazole derivatives can induce cell cycle arrest in cancer cells, leading to reduced proliferation rates .

Case Studies and Research Findings

A variety of studies have explored the biological activities of compounds related to 2-(((5-(isopropylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine:

属性

IUPAC Name |

2-[(4-phenyl-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl)methylsulfanyl]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N5S2/c1-12(2)23-16-20-19-14(11-22-15-17-9-6-10-18-15)21(16)13-7-4-3-5-8-13/h3-10,12H,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJHHWOKQKYMUNQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1=NN=C(N1C2=CC=CC=C2)CSC3=NC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。